molecular formula C17H12N2O2 B2436380 Naphthalen-1-YL-(4-nitro-benzylidene)-amine CAS No. 967-13-5

Naphthalen-1-YL-(4-nitro-benzylidene)-amine

Cat. No.: B2436380
CAS No.: 967-13-5
M. Wt: 276.295
InChI Key: QDPIWAUWWLKADK-LDADJPATSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphthalen-1-YL-(4-nitro-benzylidene)-amine typically involves the condensation reaction between naphthalen-1-amine and 4-nitrobenzaldehyde. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

Naphthalen-1-YL-(4-nitro-benzylidene)-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction of the nitro group can yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of this compound.

    Reduction: Amine derivatives of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Naphthalen-1-YL-(4-nitro-benzylidene)-amine has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging.

    Medicine: Studied for its potential antimicrobial and anticancer properties.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of Naphthalen-1-YL-(4-nitro-benzylidene)-amine involves its interaction with specific molecular targets. In biological systems, the compound can interact with cellular proteins and enzymes, leading to alterations in cellular functions. The nitro group plays a crucial role in its reactivity, enabling it to participate in redox reactions and form reactive intermediates that can affect cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    Naphthalen-1-yloxy-acetic acid benzylidene-hydrazide: Known for its antimicrobial properties.

    Naphthalen-2-yl-2H-pyrazole-3-carboxylic acid (4-nitro-benzylidene)-hydrazide: Studied for its potential in medicinal chemistry.

Uniqueness

Naphthalen-1-YL-(4-nitro-benzylidene)-amine is unique due to its specific structural features, such as the presence of both naphthalene and nitrobenzylidene groups

Properties

IUPAC Name

N-naphthalen-1-yl-1-(4-nitrophenyl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O2/c20-19(21)15-10-8-13(9-11-15)12-18-17-7-3-5-14-4-1-2-6-16(14)17/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDPIWAUWWLKADK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N=CC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901213302
Record name [N(E)]-N-[(4-Nitrophenyl)methylene]-1-naphthalenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901213302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

895578-26-4, 967-13-5
Record name [N(E)]-N-[(4-Nitrophenyl)methylene]-1-naphthalenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901213302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NAPHTHALEN-1-YL-(4-NITRO-BENZYLIDENE)-AMINE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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